molecular formula C60H48O24 B1258307 Parameritannin A-1

Parameritannin A-1

Cat. No. B1258307
M. Wt: 1153 g/mol
InChI Key: MIKRORKCMXNOCX-DYNSHIFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Parameritannin A-1 is a proanthocyanidin found in Cinnamomum cassia and Parameria laevigata. It has a role as a cyclooxygenase 2 inhibitor and a plant metabolite.

Scientific Research Applications

Isolation and Structure Elucidation

  • Parameritannin A-1 is isolated from various plant sources, such as the bark of Parameria laevigata, and its structure has been determined through spectroscopic analysis. This elucidation provides a foundation for understanding its potential bioactive properties (Satake et al., 2003).

Synergistic Anticancer Effects

  • Research indicates that related compounds, such as Parameritannin A-2, exhibit significant synergistic anticancer effects with other drugs in certain cancer cell lines. This implies potential therapeutic applications for Parameritannin A-1 in cancer treatment (Liang et al., 2019).

Inhibition of Cyclooxygenase-2 (COX-2)

  • Parameritannin A-1, among other proanthocyanidins, shows significant in vitro inhibitory activity against COX-2 at micromolar concentrations. This suggests potential anti-inflammatory applications (Killday et al., 2011).

Potential Dental Applications

  • Studies on A-type proanthocyanidins, including Parameritannin A1, have explored their bioactivity in dental applications, indicating their potential use in dental therapies (Nam et al., 2020).

Total Synthesis

  • Advances in the total synthesis of related compounds, such as Parameritannin A2, demonstrate the growing interest in these compounds in the field of organic chemistry and their potential for various applications (Betkekar et al., 2022).

properties

Product Name

Parameritannin A-1

Molecular Formula

C60H48O24

Molecular Weight

1153 g/mol

IUPAC Name

(1R,5R,6R,7S,13S,21R)-5,13-bis(3,4-dihydroxyphenyl)-7-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-10-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15,17,19-hexaene-6,9,17,19,21-pentol

InChI

InChI=1S/C60H48O24/c61-23-13-35(72)41-39(15-23)80-54(20-2-6-27(64)32(69)10-20)51(77)44(41)48-50(76)47-45(43-37(74)18-30(67)25-17-38(75)53(81-56(25)43)19-1-5-26(63)31(68)9-19)52(78)55(21-3-7-28(65)33(70)11-21)82-57(47)49-46-42-36(73)14-24(62)16-40(42)83-60(59(46)79,84-58(48)49)22-4-8-29(66)34(71)12-22/h1-16,18,38,44-46,51-55,59,61-79H,17H2/t38-,44-,45+,46-,51-,52-,53-,54-,55-,59-,60+/m1/s1

InChI Key

MIKRORKCMXNOCX-DYNSHIFESA-N

Isomeric SMILES

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C5[C@@H]6[C@H]([C@@](OC7=CC(=CC(=C67)O)O)(OC5=C(C(=C34)O)[C@@H]8[C@H]([C@H](OC9=CC(=CC(=C89)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C5C6C(C(OC7=CC(=CC(=C67)O)O)(OC5=C(C(=C34)O)C8C(C(OC9=CC(=CC(=C89)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O

Origin of Product

United States

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